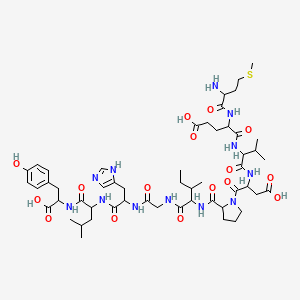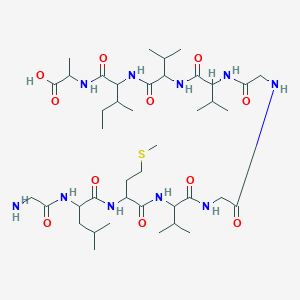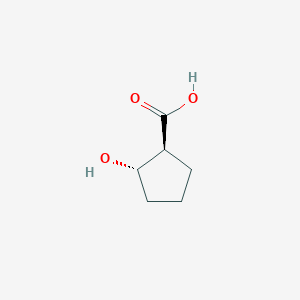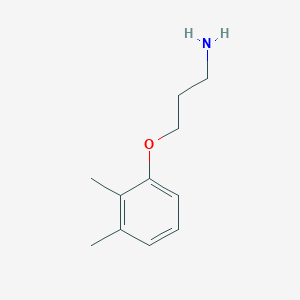
(4-Methyl-quinolin-2-yl)-phenethyl-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methyl-2-quinolinyl)aniline , is a nitrogen-based heterocyclic compound. Its systematic IUPAC name is benzo[b]pyridine or 1-aza-naphthalene with the chemical formula C16H14N2 . Quinoline derivatives like this one play a crucial role in both natural products and FDA-approved drugs due to their diverse pharmacological activities.
准备方法
Synthetic Routes: Several synthetic approaches lead to the formation of 2-(4-methyl-2-quinolinyl)aniline. One notable method involves the Doebner–von Miller reaction , which efficiently produces 4-hydroxyquinoline (16) from aniline (14) and diethyl ethoxymethylenemalonate (15), ultimately yielding the desired quinoline (Scheme 1) . This reaction sequence highlights the importance of quinoline scaffolds in drug discovery programs.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves the modification of quinoline precursors through various chemical transformations.
化学反应分析
Reactivity: “(4-Methyl-quinolin-2-yl)-phenethyl-amine” can participate in several reactions, including:
Nucleophilic substitution: Replacing functional groups.
Electrophilic substitution: Introducing new substituents.
Cyclization reactions: Forming fused ring systems.
- Other reactions may involve acid-catalyzed cyclizations, Friedländer synthesis, or multicomponent one-pot reactions .
Doebner–von Miller reaction: Aniline, diethyl ethoxymethylenemalonate, and appropriate catalysts.
Major Products: The major product is 2-(4-methyl-2-quinolinyl)aniline itself, which serves as a versatile intermediate for further derivatization.
科学研究应用
Pharmacological Significance: This compound exhibits a broad spectrum of bio-responses:
Anticancer: Potential use in cancer therapy.
Antioxidant: Protects against oxidative stress.
Anti-inflammatory: Reduces inflammation.
Antimalarial: Active against malaria.
Anti-SARS-CoV-2: Investigated for COVID-19 treatment.
Antituberculosis: Effective against tuberculosis.
Antibacterial: Combats bacterial infections.
作用机制
The precise mechanism by which “(4-Methyl-quinolin-2-yl)-phenethyl-amine” exerts its effects depends on its specific target. It may interact with cellular receptors, enzymes, or signaling pathways.
相似化合物的比较
While this compound is unique, it shares similarities with other quinoline derivatives. Notable examples include 2-hydroxyquinoline, 4-hydroxyquinoline (4-quinolinol), and 2,4-dihydroxyquinoline (2,4-quinolindiol) .
属性
分子式 |
C18H18N2 |
|---|---|
分子量 |
262.3 g/mol |
IUPAC 名称 |
4-methyl-N-(2-phenylethyl)quinolin-2-amine |
InChI |
InChI=1S/C18H18N2/c1-14-13-18(20-17-10-6-5-9-16(14)17)19-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,19,20) |
InChI 键 |
ODVVIZVXTOVWMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=CC=CC=C12)NCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole](/img/structure/B12111588.png)





![{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine](/img/structure/B12111621.png)

![6-[2-[2-(Trifluoromethyl)pyrrolidin-1-yl]pyrimidin-5-yl]pyrazin-2-amine](/img/structure/B12111627.png)



